2-Chloro-6-nitroquinoline-4-carbonitrile
Description
2-Chloro-6-nitroquinoline-4-carbonitrile (CAS: 81257-01-4) is a nitro-substituted quinoline derivative with a chloro group at position 2, a nitro group at position 6, and a carbonitrile group at position 4. Its molecular formula is C₁₀H₄ClN₃O₂, and it has a molecular weight of 233.55 g/mol. The quinoline core (a fused benzene and pyridine ring system) provides aromatic stability, while the electron-withdrawing substituents (nitro, chloro, and carbonitrile) enhance its reactivity in electrophilic substitution and coordination chemistry.
Properties
IUPAC Name |
2-chloro-6-nitroquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-3-6(5-12)8-4-7(14(15)16)1-2-9(8)13-10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMXXBDBGFUZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265046 | |
| Record name | 4-Quinolinecarbonitrile, 2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81257-01-4 | |
| Record name | 4-Quinolinecarbonitrile, 2-chloro-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81257-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarbonitrile, 2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitroquinoline-4-carbonitrile typically involves the nitration of 2-chloroquinoline-4-carbonitrile. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective nitration at the 6-position of the quinoline ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amination: Formation of 2-amino-6-nitroquinoline-4-carbonitrile.
Thioether Formation: Formation of 2-(alkylthio)-6-nitroquinoline-4-carbonitrile.
Scientific Research Applications
2-Chloro-6-nitroquinoline-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitroquinoline-4-carbonitrile is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The chloro and carbonitrile groups contribute to the compound’s ability to inhibit specific enzymes and signaling pathways, making it a potential candidate for targeted therapies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Chloro-6-nitroquinoline-4-carbonitrile with key analogs, highlighting differences in substituents, molecular formulas, and applications:
Key Observations
Core Structure Differences: Quinoline vs. Pyridine/Benzene: The quinoline core in the main compound and its analog () offers π-conjugation and stability, enhancing interactions in drug-receptor binding. In contrast, 2,4-Dichloro-6-methylnicotinonitrile (a pyridine derivative) and Chlororange (a benzene derivative) lack fused aromatic systems, reducing their planar rigidity .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The nitro and carbonitrile groups in the main compound increase electrophilicity, favoring nucleophilic aromatic substitution. Chlororange’s nitro group at C4 (para to NH₂) creates resonance effects, altering its acidity compared to the main compound .
- Positional Isomerism : Shifting the carbonitrile group from C4 (main compound) to C3 () alters electronic distribution, affecting solubility and reactivity in cross-coupling reactions .
Applications: Pharmaceuticals: The main compound and its quinoline analog () are prioritized in kinase inhibitor development due to their planar structure and nitrile-mediated hydrogen bonding . Agrochemicals: 2,4-Dichloro-6-methylnicotinonitrile’s methyl group enhances lipid solubility, making it suitable for pesticide formulations .
Physicochemical and Reactivity Profiles
- Solubility : The main compound’s nitro and carbonitrile groups reduce aqueous solubility compared to Chlororange, which has a polar hydroxyl group .
- Reactivity: Quinoline derivatives undergo regioselective substitutions at electron-deficient positions (e.g., C5 or C7), while pyridine analogs () react preferentially at methyl or chloro sites . Chlororange’s amino group enables diazotization, a feature absent in the main compound .
Biological Activity
2-Chloro-6-nitroquinoline-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H5ClN2O2. Its structure features a chloro group, a nitro group, and a carbonitrile moiety, which contribute to its unique reactivity and biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H5ClN2O2 |
| Molecular Weight | 208.60 g/mol |
| Functional Groups | Chloro, Nitro, Carbonitrile |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies against several cancer cell lines have revealed that it can inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer and lung cancer cell lines .
Case Study: Anticancer Efficacy
A study focused on the effects of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 15 µM, indicating a strong cytotoxic effect. Further investigation suggested that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to cytotoxic effects. Additionally, the chloro and carbonitrile groups are believed to play roles in inhibiting specific enzymes involved in cancer cell signaling pathways.
| Mechanism | Description |
|---|---|
| Bioreduction | Formation of reactive intermediates affecting nucleic acids |
| Enzyme Inhibition | Targeting specific enzymes involved in signaling pathways |
| Induction of Apoptosis | Activation of apoptotic pathways in cancer cells |
Comparative Analysis with Similar Compounds
When compared to other quinoline derivatives, such as 2-Chloroquinoline-4-carbonitrile and 6-Nitroquinoline-4-carbonitrile, this compound demonstrates enhanced electrophilicity and potential for bioreduction, making it a versatile candidate for further development in medicinal chemistry .
Table 3: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | High | Potential for drug development |
| 2-Chloroquinoline-4-carbonitrile | Moderate | Moderate | Less electrophilic |
| 6-Nitroquinoline-4-carbonitrile | Moderate | Low | Limited bioactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
